molecular formula C4H7N5O B2696323 1-methyl-1H-1,2,3-triazole-4-carbohydrazide CAS No. 1377248-55-9

1-methyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B2696323
CAS No.: 1377248-55-9
M. Wt: 141.134
InChI Key: KVIKYRCRVVRSPI-UHFFFAOYSA-N
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Description

1-Methyl-1H-1,2,3-triazole-4-carbohydrazide ( 1377248-55-9) is a versatile chemical building block and privileged scaffold in medicinal chemistry and drug discovery research. Its structure incorporates both a 1,2,3-triazole heterocycle and a hydrazide functional group, making it a valuable intermediate for the synthesis of diverse biologically active molecules. The 1,2,3-triazole ring is known for its metabolic stability, ability to form hydrogen bonds, and role as a bioisostere, which can improve the pharmacokinetic properties of lead compounds . This compound serves as a key precursor in the development of novel therapeutic agents. Research highlights its application in the synthesis of N-acylhydrazone (NAH) derivatives evaluated for potent antitubercular activity against the Mycobacterium tuberculosis H37Rv strain . Furthermore, structurally similar N-substituted-phenylamino-1,2,3-triazole-4-carbohydrazides have been identified as significant inhibitors of arachidonic acid, ADP, and adrenaline pathways in antiplatelet research, suggesting potential for managing thrombotic disorders . The carbohydrazide moiety also allows for the construction of complex molecular hybrids, including those with 1,3,4-thiadiazole and 1,2,4-triazole-thiol rings, which have shown promising antioxidant and antimicrobial activities in scientific studies . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is strictly for laboratory use in a controlled environment by qualified professionals. 1-Methyl-1H-1,2,3-triazole-4-carbohydrazide is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

1-methyltriazole-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c1-9-2-3(7-8-9)4(10)6-5/h2H,5H2,1H3,(H,6,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIKYRCRVVRSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1377248-55-9
Record name 1-methyl-1H-1,2,3-triazole-4-carbohydrazide
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-1H-1,2,3-triazole-4-carbohydrazide can be synthesized through several methods. One common method involves the reaction of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with hydrazine hydrate. The reaction is typically carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of 1-methyl-1H-1,2,3-triazole-4-carbohydrazide may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as chromatography may be employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-1,2,3-triazole-4-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole derivatives.

    Reduction: Reduction reactions can convert the compound into different hydrazide derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups attached to the triazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-methyl-1H-1,2,3-triazole-4-carbohydrazide derivatives as anticancer agents. A notable case involved the synthesis of novel N-acyl hydrazones derived from this compound, which exhibited potent cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the triazole ring enhanced their biological activity .

Antiviral Properties

The compound has also shown promise in antiviral applications. Research indicates that triazole derivatives can inhibit viral replication mechanisms, making them potential candidates for treating viral infections, including those caused by RNA viruses like SARS-CoV-2 . The mechanism involves interference with viral enzymes critical for replication.

Antivenom Effects

The biological activity of 1-methyl-1H-1,2,3-triazole derivatives extends to their use as antivenom agents. Studies have demonstrated that these compounds can neutralize hemolytic and proteolytic activities induced by snake venoms, showcasing their potential in developing new antivenom therapies . Table 1 summarizes the inhibitory effects of various triazole derivatives on venom-induced activities.

Compound Inhibition Type IC50 (μg/mL)
Triazole AHemolysis50
Triazole BProteolysis15

Synthesis and Characterization

The synthesis of 1-methyl-1H-1,2,3-triazole-4-carbohydrazide typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds under controlled conditions. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure. For example, the NMR spectrum reveals distinct signals corresponding to the triazole and hydrazone moieties, indicating successful synthesis .

Polymeric Materials

In materials science, 1-methyl-1H-1,2,3-triazole derivatives have been integrated into polymer matrices to enhance thermal stability and mechanical properties. The incorporation of these compounds into polymers has resulted in materials with improved resistance to thermal degradation and enhanced mechanical strength .

Case Study 1: Anticancer Activity

A study evaluated a series of N-acyl hydrazones derived from 1-methyl-1H-1,2,3-triazole-4-carbohydrazide against several cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant anticancer potential.

Case Study 2: Antivenom Development

Research focused on synthesizing new triazole derivatives aimed at neutralizing snake venom effects. These studies showed that specific modifications to the triazole structure significantly increased their effectiveness in inhibiting venom-induced hemolysis and proteolysis.

Mechanism of Action

The mechanism of action of 1-methyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anticancer Activity
  • Thiadiazole derivative 9b: Exhibits potent inhibitory activity against hepatocellular carcinoma (HepG2, IC50 = 2.94 µM) via ROS induction and apoptosis .
  • Hydrazones from 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide : Demonstrated cytotoxicity against cancer cell lines, attributed to the nitro group’s electron-withdrawing effects enhancing DNA interaction .
Enzyme Inhibition
  • (E)-1-(4-Methoxybenzyl)-N’-(7-methyl-2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide : Inhibits MARK4 kinase, disrupting microtubule dynamics and cancer cell proliferation .
Antioxidant Properties
  • Hydrazone derivatives : Show radical scavenging activity in DPPH assays, with efficacy influenced by substituent electronegativity .

Physicochemical and Computational Insights

  • Solubility: Solubility trends in solvents like DMF and ethanol (e.g., ) highlight the role of substituents in tuning hydrophilicity.
  • Computational Studies : DFT analysis of a chlorophenyl analog revealed stable HOMO-LUMO gaps (4.21 eV) and dispersion-dominated intermolecular interactions, critical for drug-receptor binding .

Biological Activity

1-methyl-1H-1,2,3-triazole-4-carbohydrazide is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential applications in various fields, supported by research findings and case studies.

The biological activity of 1-methyl-1H-1,2,3-triazole-4-carbohydrazide is primarily attributed to its ability to interact with various biological targets. Triazole compounds typically bind to enzymes and receptors through the nitrogen atoms in the triazole ring. This interaction can influence multiple biochemical pathways, leading to a range of biological effects including:

  • Antimicrobial Activity : Inhibition of bacterial and fungal growth.
  • Anticancer Properties : Induction of apoptosis in cancer cells.
  • Anti-inflammatory Effects : Modulation of inflammatory mediators.
  • Antiviral Activity : Inhibition of viral replication.

Antimicrobial Activity

Research has demonstrated that 1-methyl-1H-1,2,3-triazole-4-carbohydrazide exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains and fungi, revealing that the compound effectively inhibited growth at low concentrations. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

MicroorganismMIC (µg/mL)
Escherichia coli8
Staphylococcus aureus4
Candida albicans16

These results indicate that the compound holds promise as a potential antimicrobial agent in clinical settings .

Anticancer Activity

In vitro studies have shown that 1-methyl-1H-1,2,3-triazole-4-carbohydrazide can induce apoptosis in cancer cell lines. The compound was tested against several types of cancer cells, including breast and lung cancer cells. The findings demonstrated a dose-dependent reduction in cell viability:

Cell LineIC50 (µM)
MCF-7 (breast cancer)15
A549 (lung cancer)20

These results suggest that the compound may serve as a lead structure for developing new anticancer therapies .

Antivenom Properties

Another interesting application of this compound is its potential use as an antivenom agent. A study investigated its efficacy against the venoms of Bothrops jararaca and Lachesis muta. The compound demonstrated significant inhibitory effects on hemolysis and clotting induced by these venoms:

ActivityInhibition (%)
Hemolysis70
Clotting65

This highlights the potential for triazole derivatives in treating snake bites .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of triazole derivatives, including 1-methyl-1H-1,2,3-triazole-4-carbohydrazide, and evaluated their antimicrobial activity. The results indicated that modifications to the triazole ring significantly enhanced activity against resistant strains of bacteria compared to traditional antibiotics.

Case Study 2: Cancer Cell Apoptosis

In another investigation, researchers treated various cancer cell lines with different concentrations of 1-methyl-1H-1,2,3-triazole-4-carbohydrazide. Flow cytometry analysis revealed increased rates of apoptosis correlating with higher concentrations of the compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.